Cyhalofop-butyl

Catalog No.
S524766
CAS No.
122008-85-9
M.F
C20H20FNO4
M. Wt
357.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyhalofop-butyl

CAS Number

122008-85-9

Product Name

Cyhalofop-butyl

IUPAC Name

butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1

InChI Key

TYIYMOAHACZAMQ-CQSZACIVSA-N

SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Solubility

Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol
Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7)

Synonyms

(2R)-2-(4-(4-cyano-2-fluorophenoxy)-phenoxy)propanic acid butylester, cyhalofop-butyl

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Description

The exact mass of the compound Cyhalofop-butyl is 357.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility (g/l at 20 °c): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanolsolubility in water (mg/l at 20 °c): 0.44 (unbuffered); 0.46 (ph 5); 0.44 (ph 7). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Herbicidal Action and Target Weeds

  • Mode of Action: Cyhalofop-butyl acts by inhibiting Acetyl-CoA Carboxylase (ACCase), a key enzyme involved in fatty acid synthesis within susceptible weeds []. This disrupts their growth and ultimately leads to death.
  • Target Weeds: Research shows Cyhalofop-butyl to be particularly effective against grass weeds belonging to the Poaceae family, including Echinochloa spp. (barnyardgrass) and Leptochloa chinensis (sprangletop).

Application Strategies and Optimization

  • Post-Emergence Control: Scientific studies evaluate Cyhalofop-butyl's efficacy as a post-emergence herbicide applied after weeds have germinated and emerged from the soil []. This allows for targeted control while minimizing impact on the desired crop.
  • Tank Mixes: Research explores combining Cyhalofop-butyl with other herbicides to achieve broader weed spectrum control. However, compatibility and potential antagonism (reduced effectiveness) between herbicides require careful investigation.

Resistance Development

  • Evolution of Resistance: A significant area of research focuses on the development of resistance to Cyhalofop-butyl in weed populations. Studies have documented cases of resistance in Echinochloa crus-galli (cockspurgrass) due to enhanced metabolic breakdown of the herbicide [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White crystalline solid
Waxy off-white to buff colored solid (technical); clear amber liquid (end-use)

XLogP3

4.8

Exact Mass

357.1376

Boiling Point

270 °C (decomposes)

Flash Point

122 °C (closed cup) /from table/
255 °C (open cup) /from table/

Density

Specific gravity = 1.172 at 20 °C

LogP

3.31 (LogP)
log Kow = 3.31 at 25 °C

Odor

Faint almond odor (technical); mild aromatic odor (end-use)

Appearance

Solid powder

Melting Point

49.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18HGV9OC6G

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

122008-85-9

Wikipedia

Cyhalofop-butyl

Use Classification

Agrochemicals -> Herbicides

Stability Shelf Life

Stable at pH 4, hydrolysed slowly at pH 7.

Dates

Modify: 2023-08-15
1: Yu J, Gao H, Pan L, Yao Z, Dong L. Mechanism of resistance to cyhalofop-butyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees). Pestic Biochem Physiol. 2017 Nov;143:306-311. doi: 10.1016/j.pestbp.2016.11.001. Epub 2016 Nov 12. PubMed PMID: 29183606.
2: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.
3: de B Pazini J, Pasini RA, Rakes M, de Armas FS, Seidel EJ, da S Martins JF, Grützmacher AD. Toxicity of Pesticide Tank Mixtures from Rice Crops Against Telenomus podisi Ashmead (Hymenoptera: Platygastridae). Neotrop Entomol. 2017 Aug;46(4):461-470. doi: 10.1007/s13744-017-0483-5. Epub 2017 Feb 14. PubMed PMID: 28197851.
4: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.
5: Tehranchian P, Norsworthy JK, Korres NE, McElroy S, Chen S, Scott RC. Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. Pestic Biochem Physiol. 2016 Oct;133:79-84. doi: 10.1016/j.pestbp.2016.02.010. Epub 2016 Mar 2. PubMed PMID: 27742365.
6: Cao F, Liu X, Wang C, Zheng M, Li X, Qiu L. Acute and short-term developmental toxicity of cyhalofop-butyl to zebrafish (Danio rerio). Environ Sci Pollut Res Int. 2016 May;23(10):10080-9. doi: 10.1007/s11356-016-6236-x. Epub 2016 Feb 12. PubMed PMID: 26867686.
7: Hongming L, Xu L, Zhaojian G, Fan Y, Dingbin C, Jianchun Z, Jianhong X, Shunpeng L, Qing H. Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 and the cloning of a novel carboxylesterase gene (feh). Braz J Microbiol. 2015 Jun 1;46(2):425-32. doi: 10.1590/S1517-838246220140208. eCollection 2015 Jun. PubMed PMID: 26273257; PubMed Central PMCID: PMC4507534.
8: Iwakami S, Hashimoto M, Matsushima K, Watanabe H, Hamamura K, Uchino A. Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. Pestic Biochem Physiol. 2015 Mar;119:1-8. doi: 10.1016/j.pestbp.2015.02.007. Epub 2015 Feb 25. PubMed PMID: 25868810.
9: Zhu L, Mu X, Wang K, Chai T, Yang Y, Qiu L, Wang C. Cyhalofop-butyl has the potential to induce developmental toxicity, oxidative stress and apoptosis in early life stage of zebrafish (Danio rerio). Environ Pollut. 2015 Aug;203:40-9. doi: 10.1016/j.envpol.2015.03.044. Epub 2015 Apr 8. PubMed PMID: 25863881.
10: Xu H, Zhu X, Wang H, Li J, Dong L. Mechanism of resistance to fenoxaprop in Japanese foxtail (Alopecurus japonicus) from China. Pestic Biochem Physiol. 2013 Sep;107(1):25-31. doi: 10.1016/j.pestbp.2013.04.008. Epub 2013 Apr 28. PubMed PMID: 25149231.
11: Wu J, Wang K, Zhang Y, Zhang H. Determination and study on dissipation and residue determination of cyhalofop-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem. Environ Monit Assess. 2014 Oct;186(10):6959-67. doi: 10.1007/s10661-014-3902-7. Epub 2014 Jul 11. PubMed PMID: 25007772.
12: Sondhia S, Khare RR. Soil adsorption studies of a rice herbicide, cyhalofop-butyl, in two texturally different soils of India. Environ Monit Assess. 2014 Oct;186(10):5969-76. doi: 10.1007/s10661-014-3832-4. Epub 2014 May 30. PubMed PMID: 24875347.
13: Khare RR, Sondhia S. Cyhalofop-p-butyl mobility and distribution of residues in soil at various depths. J Environ Sci Health B. 2014;49(6):391-9. doi: 10.1080/03601234.2014.894762. PubMed PMID: 24762176.
14: Santín-Montanyá MI, Jiménez J, Ocaña L, Sánchez FJ. Effects of sprout cutting plus systemic herbicide application on the initial growth of giant reed. J Environ Sci Health B. 2013;48(4):285-90. doi: 10.1080/03601234.2013.743784. PubMed PMID: 23374047.
15: Li S, Gao P, Zhang J, Li Y, Peng B, Gao H, Zhou W. Sequential dispersive liquid-liquid microextraction for the determination of aryloxyphenoxy-propionate herbicides in water. J Sep Sci. 2012 Dec;35(23):3389-95. doi: 10.1002/jssc.201200640. Epub 2012 Oct 30. PubMed PMID: 23109344.
16: Kumar B, Sharma R, Singh SB. Evaluation of harvest residues of Cyhalofop-butyl in paddy soil. Bull Environ Contam Toxicol. 2012 Aug;89(2):344-7. doi: 10.1007/s00128-012-0701-0. Epub 2012 Jun 24. PubMed PMID: 22729719.
17: Imache AE, Dousset S, Satrallah A, Dahchour A. Effects of sewage sludge amendments on pesticide sorption and leaching through undisturbed Mediterranean soils. J Environ Sci Health B. 2012;47(3):161-7. doi: 10.1080/03601234.2012.632260. PubMed PMID: 22375587.
18: Zhu G, Yao R, Zhu H, Wang H. Novel and highly effective chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate based on lipase mediated transesterification. Biotechnol Lett. 2012 Apr;34(4):709-15. doi: 10.1007/s10529-011-0820-4. Epub 2011 Dec 21. PubMed PMID: 22187074.
19: Hou Y, Tao J, Shen W, Liu J, Li J, Li Y, Cao H, Cui Z. Isolation of the fenoxaprop-ethyl (FE)-degrading bacterium Rhodococcus sp. T1, and cloning of FE hydrolase gene feh. FEMS Microbiol Lett. 2011 Oct;323(2):196-203. doi: 10.1111/j.1574-6968.2011.02376.x. Epub 2011 Sep 1. PubMed PMID: 22092720.
20: Nie ZJ, Hang BJ, Cai S, Xie XT, He J, Li SP. Degradation of cyhalofop-butyl (CyB) by Pseudomonas azotoformans strain QDZ-1 and cloning of a novel gene encoding CyB-hydrolyzing esterase. J Agric Food Chem. 2011 Jun 8;59(11):6040-6. doi: 10.1021/jf200397t. Epub 2011 May 16. PubMed PMID: 21534595.

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